molecular formula C8H6BrFO2 B043781 4-Bromo-2-fluorophenylacetic acid CAS No. 114897-92-6

4-Bromo-2-fluorophenylacetic acid

Cat. No. B043781
Key on ui cas rn: 114897-92-6
M. Wt: 233.03 g/mol
InChI Key: PNBIYFPZODYMOO-UHFFFAOYSA-N
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Patent
US08980890B2

Procedure details

4-Bromo-2-fluoro-phenylacetamide (1.3 gm) was suspended in 100 ml of 30% NaOH, heating at reflux temperature for 24 hrs, cooled to room temperature, washed with DCM, and ethyl acetate. The aqueous layer was acidified with conc. HCl, extracted with ethyl acetate, evaporated; the residue was crystallized from isopropanol-water to give needle crystals (0.5 gm, 38%) H1-NMR INOVA-500 (DMSO d6) δ 3.619 (s, 2H), 7.316 (t, J=8.0 Hz, 1H), 7.379 (dd, J=8.0, 1.5 Hz, 1H), 7.516 (dd, J=8.0, 1.5 Hz, 1H), 12.555 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](N)=[O:10])=[C:4]([F:12])[CH:3]=1.[OH-:13].[Na+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:13])=[O:10])=[C:4]([F:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)N)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hrs
Duration
24 h
WASH
Type
WASH
Details
washed with DCM, and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from isopropanol-water

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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